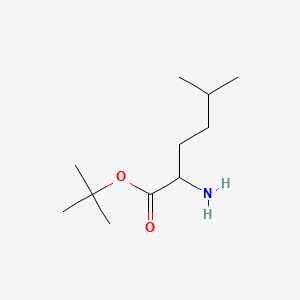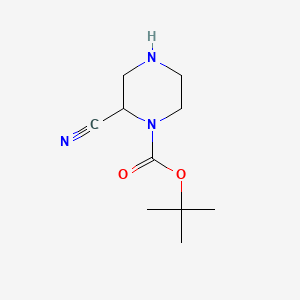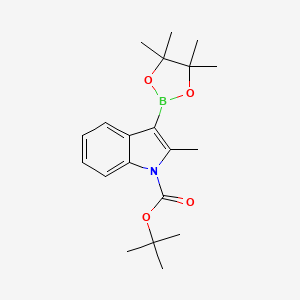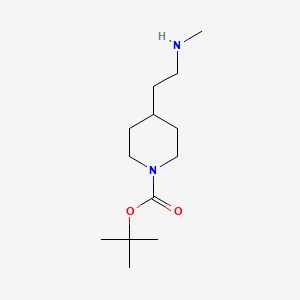
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of specific precursor chemicals . These compounds serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Molecular Structure Analysis
The molecular structure of this compound has been characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The molecule adopts a specific conformation based on its structural components .Chemical Reactions Analysis
This compound, being a derivative of N-Boc piperazine, can be used in the synthesis of several novel organic compounds . The exact chemical reactions it undergoes would depend on the specific conditions and reagents used.Aplicaciones Científicas De Investigación
Synthetic Routes and Applications
- Graphical Synthetic Routes of Vandetanib : This study outlines various synthetic pathways for Vandetanib, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in the synthesis process. The findings demonstrate the compound's utility in yielding higher commercial value and favorable production scales in industrial settings (W. Mi, 2015).
Biodegradation and Environmental Fate
- Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : This review summarizes knowledge on the biodegradation and environmental fate of ETBE, a related compound, providing insights into microbial degradation processes in soil and groundwater. The study emphasizes the role of specific enzymes and microorganisms capable of degrading ether compounds under aerobic conditions, suggesting possible implications for tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (S. Thornton et al., 2020).
Environmental Pollution and Remediation
- Adsorption Studies of Methyl Tert-butyl Ether from Environment : Investigates the removal of MTBE, an ether compound similar in structure to this compound, from water through adsorption. This research provides insights into the potential for using various adsorbents for environmental remediation of related compounds (M. Vakili et al., 2017).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-8-14-4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWONGOVVNXTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676523 | |
| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896103-62-1 | |
| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
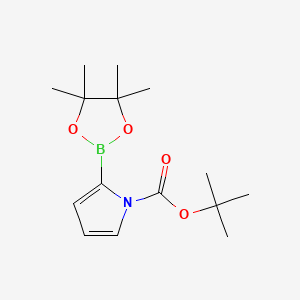
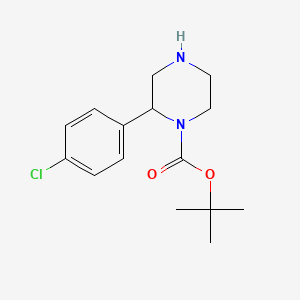
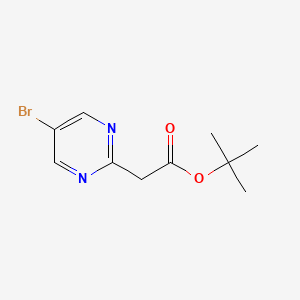

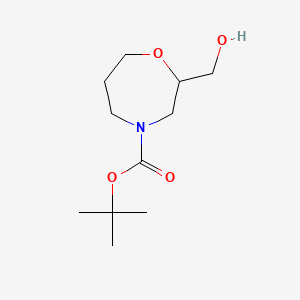
![tert-butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B592184.png)
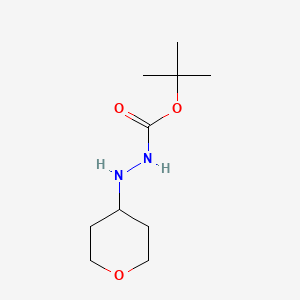
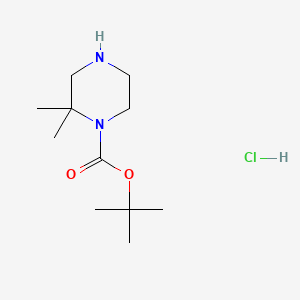
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)
